Fasidotril

Description

Properties

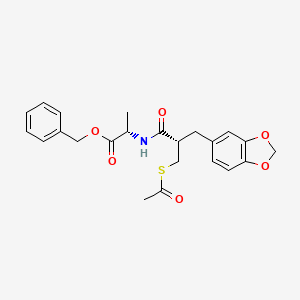

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBIUAUSZKGNOA-HNAYVOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135038-57-2 | |

| Record name | Fasidotril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIDOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual NEP/ACE Inhibition Pathway of Fasidotril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasidotril is a dual inhibitor of two key enzymes involved in cardiovascular regulation: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). By simultaneously targeting these two pathways, this compound presents a comprehensive mechanism for the management of hypertension and heart failure. This technical guide provides an in-depth exploration of the biochemical pathways influenced by this compound, a compilation of its quantitative effects from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound and its Dual Inhibition Strategy

This compound is a prodrug that is converted in the body to its active metabolite, Fasidotrilat. This active form exhibits potent inhibitory activity against both Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). The rationale behind this dual inhibition strategy is to leverage the synergistic effects of two distinct but interconnected physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.

-

ACE Inhibition: The inhibition of ACE is a well-established therapeutic approach for hypertension and heart failure. ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors reduce blood pressure, decrease aldosterone secretion, and mitigate the pathological remodeling of the heart and blood vessels.

-

NEP Inhibition: Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides exert vasodilatory, natriuretic, and diuretic effects, and they also inhibit the RAAS. By inhibiting NEP, this compound increases the circulating levels of these beneficial peptides, further contributing to blood pressure reduction and cardioprotection.

The simultaneous inhibition of both ACE and NEP by this compound offers a more comprehensive approach to managing cardiovascular disease by both blocking the detrimental effects of the RAAS and potentiating the beneficial effects of the NP system.

The Dual Signaling Pathway of Fasidotrilat

Fasidotrilat's mechanism of action is centered on its interference with two critical enzymatic pathways that regulate cardiovascular homeostasis.

Inhibition of the Renin-Angiotensin System (RAS)

The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance. Fasidotrilat inhibits ACE, a key enzyme in this pathway, leading to a reduction in the production of angiotensin II. This results in vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.

Potentiation of the Natriuretic Peptide System

The natriuretic peptide system counteracts the effects of the RAS. Natriuretic peptides are released in response to cardiac stretch and pressure overload, promoting vasodilation, natriuresis, and diuresis. Fasidotrilat inhibits neprilysin, the enzyme that degrades these peptides, thereby increasing their bioavailability and enhancing their beneficial cardiovascular effects.

The following diagram illustrates the dual inhibition pathway of Fasidotrilat.

Quantitative Data on this compound/Fasidotrilat

The following tables summarize the key quantitative data regarding the inhibitory potency and physiological effects of this compound and its active metabolite, Fasidotrilat.

Table 1: In Vitro Inhibitory Activity of Fasidotrilat

| Enzyme Target | Parameter | Value (nmol/L) | Reference |

| Neprilysin (NEP) | Ki | 5.1 | [1] |

| Angiotensin-Converting Enzyme (ACE) | Ki | 9.8 | [1] |

Table 2: Antihypertensive Effects of this compound in Preclinical Models

| Animal Model | Treatment Regimen | Effect on Systolic Blood Pressure (SBP) | Reference |

| Spontaneously Hypertensive Rat (SHR) | 100 mg/kg, twice daily for 3 weeks | -20 to -30 mm Hg | [2] |

| Goldblatt Renovascular Hypertensive Rat | 100 mg/kg, twice daily for 3 weeks | -20 to -30 mm Hg | [2] |

| DOCA-Salt Hypertensive Rat | 100 mg/kg, twice daily for 3 weeks | Prevents progressive rise in SBP | [2] |

Table 3: Antihypertensive Effects of this compound in Human Clinical Trials

| Patient Population | Treatment Regimen | Effect on Blood Pressure (Supine) | Effect on Blood Pressure (Standing) | Reference |

| Mild-to-moderate essential hypertension | 100 mg, twice daily for 6 weeks | -7.4 / -5.4 mm Hg (Systolic/Diastolic) | -7.6 / -6.8 mm Hg (Systolic/Diastolic) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of dual NEP/ACE inhibitors like this compound.

In Vitro Enzyme Inhibition Assays

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against NEP.

Materials:

-

Recombinant human Neprilysin

-

NEP substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (Fasidotrilat)

-

Positive control inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the NEP enzyme, and the test compound or control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the NEP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a fluorometric assay for measuring ACE inhibitory activity.

Materials:

-

Recombinant human ACE

-

ACE substrate (e.g., a quenched fluorescent peptide)

-

Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3)

-

Test compound (Fasidotrilat)

-

Positive control inhibitor (e.g., Captopril)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the ACE enzyme, and the test compound or control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding the ACE substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Efficacy Study

This protocol describes the evaluation of the antihypertensive effects of this compound in a Spontaneously Hypertensive Rat (SHR) model.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

-

Normotensive Wistar-Kyoto (WKY) rats as controls

Materials:

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

-

Oral gavage needles

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Implant telemetry transmitters for continuous and stress-free blood pressure and heart rate monitoring (if applicable). Allow for a recovery period of at least one week post-surgery.

-

Record baseline blood pressure and heart rate for 24-48 hours.

-

Randomly assign SHRs to treatment groups: Vehicle control and this compound (at various doses). Include a group of WKY rats as normotensive controls.

-

Administer the test substance or vehicle orally by gavage once or twice daily for the duration of the study (e.g., 3-6 weeks).

-

Continuously monitor blood pressure and heart rate throughout the study. If using the tail-cuff method, perform measurements at regular intervals (e.g., weekly).

-

At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis (e.g., plasma ACE activity, ANP levels).

-

Euthanize the animals and collect tissues (e.g., heart, kidneys, aorta) for histological and molecular analysis.

-

Analyze the data to determine the effect of this compound on blood pressure, heart rate, and other relevant parameters.

Conclusion

This compound, through its active metabolite Fasidotrilat, represents a promising therapeutic agent for cardiovascular diseases by virtue of its dual inhibitory action on Neprilysin and Angiotensin-Converting Enzyme. This combined mechanism of action allows for a more potent and comprehensive regulation of the key hormonal systems involved in blood pressure control and cardiovascular health. The data presented in this guide highlight the significant antihypertensive effects of this compound in both preclinical and clinical settings. The provided experimental protocols offer a framework for the continued investigation and development of this and other dual-acting cardiovascular drugs. Further research into the long-term benefits and safety profile of this compound will be crucial in fully elucidating its therapeutic potential.

References

Fasidotrilat active metabolite pharmacology

An In-depth Technical Guide to the Pharmacology of Fasidotrilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasidotrilat is the active metabolite of the orally administered prodrug, fasidotril. It functions as a dual inhibitor of two key zinc-metalloproteases involved in cardiovascular regulation: neutral endopeptidase (NEP, neprilysin) and angiotensin-converting enzyme (ACE). This dual inhibitory action offers a synergistic approach to cardiovascular therapy, particularly in the management of hypertension and congestive heart failure. By simultaneously blocking the degradation of vasodilatory and natriuretic peptides and preventing the formation of the potent vasoconstrictor angiotensin II, fasidotrilat modulates critical pathways that regulate blood pressure, fluid balance, and cardiovascular remodeling. This document provides a comprehensive overview of the pharmacology of fasidotrilat, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

Fasidotrilat exerts its pharmacological effects by concurrently inhibiting two distinct enzymes:

-

Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, CNP). By inhibiting NEP, fasidotrilat increases the circulating levels of these peptides. This leads to vasodilation, natriuresis (sodium excretion), and diuresis, all of which contribute to a reduction in blood pressure and cardiac preload.[1][2]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, fasidotrilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure and blood volume.[3]

The dual inhibition of both pathways provides a more comprehensive approach to managing cardiovascular diseases compared to inhibiting either pathway alone.[4]

Signaling Pathway

The diagram below illustrates the dual points of intervention of fasidotrilat in the cardiovascular regulatory systems.

Quantitative Pharmacology

The following tables summarize the key quantitative data for fasidotrilat, including its enzyme inhibitory potency and its pharmacodynamic effects observed in preclinical and clinical studies.

Table 1: Enzyme Inhibitory Potency of Fasidotrilat

| Enzyme | Species | Parameter | Value (nmol/L) |

| Neutral Endopeptidase (NEP) | Mouse | Ki | 3.2[3] |

| Angiotensin-Converting Enzyme (ACE) | Mouse | Ki | 3.9[3] |

| Neutral Endopeptidase (NEP) | Rat | Ki | Similar to mouse[3] |

| Angiotensin-Converting Enzyme (ACE) | Rat | Ki | 30[3] |

Table 2: In Vivo Efficacy of this compound (Prodrug)

| Study Type | Species/Population | Model | Dose | Primary Outcome |

| Preclinical | Mouse | In vivo enzyme inhibition | 0.2 - 0.5 mg/kg | ED50 for ACE and NEP inhibition[1] |

| Preclinical | Rat | Myocardial Infarction-induced Heart Failure | 10 mg/kg (i.v. fasidotrilat) | +225% urinary sodium excretion; +114% urine volume[2] |

| Clinical | Human | Mild-to-moderate essential hypertension | 100 mg b.i.d. for 42 days | -7.4 / -5.4 mm Hg change in supine SBP/DBP vs. placebo[1] |

Experimental Protocols

This section outlines the general methodologies employed in the characterization of fasidotrilat's pharmacology.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of fasidotrilat against ACE and NEP is determined using established enzymatic assays.

Objective: To determine the inhibitor constant (Ki) of fasidotrilat for ACE and NEP.

General Protocol:

-

Enzyme Source: Recombinant human or purified animal-derived ACE and NEP are used.

-

Substrate: A specific fluorogenic or chromogenic substrate for each enzyme is selected. For ACE, a common substrate is hippuryl-histidyl-leucine (HHL).[5][6]

-

Procedure: a. The enzyme is pre-incubated with varying concentrations of fasidotrilat in a suitable buffer (e.g., phosphate buffer, pH 8.3).[6][7] b. The reaction is initiated by the addition of the substrate. c. The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.[6][7] d. The reaction is terminated, often by adding a strong acid or a chelating agent. e. The product formation is quantified using spectrophotometry or fluorometry by measuring the change in absorbance or fluorescence.[5][6]

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Acute natriuretic effect of fasidotrilat, a mixed inhibitor of neutral endopeptidase and angiotensin I-converting enzyme, in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Antihypertensive Effects of this compound, a Dual Inhibitor of Neprilysin and Angiotensin-Converting Enzyme, in Rats and H… [ouci.dntb.gov.ua]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 7. etflin.com [etflin.com]

The Dawn of Dual Inhibition: A Technical Guide to the Early-Stage Discovery of Fasidotril

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational science and early-stage discovery of Fasidotril, a pioneering dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). As a member of the vasopeptidase inhibitor class, this compound was developed to offer a more comprehensive approach to treating cardiovascular diseases like hypertension and congestive heart failure by simultaneously targeting two critical pathways in blood pressure regulation. This document consolidates the key in vitro, preclinical, and early clinical data, presenting it in a structured format with detailed experimental methodologies and visual pathways to provide a comprehensive resource for researchers in cardiovascular drug discovery.

Chapter 1: The Rationale and Design of Dual NEP/ACE Inhibitors

The therapeutic strategy behind this compound is rooted in the synergistic potential of inhibiting two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).

The Renin-Angiotensin and Natriuretic Peptide Systems

ACE is a central component of the Renin-Angiotensin System (RAS). It catalyzes the conversion of the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and promoting sodium and water retention. Conversely, Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides (such as ANP and BNP), which are endogenous hormones that promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure.

The dual inhibition of ACE and NEP is hypothesized to provide superior antihypertensive effects compared to ACE inhibition alone. By blocking ACE, the production of the vasoconstrictor Angiotensin II is reduced. Simultaneously, by inhibiting NEP, the levels of vasodilating natriuretic peptides are increased, further promoting blood pressure reduction.

Rational Drug Design

The development of dual ACE/NEP inhibitors like this compound was a logical progression from the successful clinical application of ACE inhibitors.[1][2] The design strategy was based on the understanding that both ACE and NEP are zinc metallopeptidases, sharing similarities in their active sites.[3] This allowed for the design of single molecules capable of inhibiting both enzymes.

The core principle involves a molecule with a zinc-binding group (such as a thiol) and side chains that can fit into the hydrophobic sub-pockets (S1', S2') of the enzymes' active sites.[3] The early development focused on modifying existing selective inhibitors to achieve a balanced dual-inhibitory profile. For classes of dual inhibitors related to this compound, it was found that specific stereochemistry, such as a 2S,3R configuration, was crucial for achieving the most potent inhibition of both enzymes.[3] this compound itself is a diester prodrug, designed to improve oral bioavailability, which is then hydrolyzed in the body to its active diacid metabolite, fasidotrilat.[4]

Chapter 2: In Vitro Characterization

The initial discovery phase for any enzyme inhibitor involves rigorous in vitro testing to determine its potency and selectivity.

Potency Assessment

This compound's active form, fasidotrilat, demonstrated potent, balanced inhibition of both target enzymes in enzymatic assays. The half-maximal inhibitory concentration (IC50) values are a key measure of this potency.

| Compound | Target Enzyme | IC50 Value (nM) |

| Fasidotrilat | Angiotensin-Converting Enzyme (ACE) | 9.8[5] |

| Fasidotrilat | Neprilysin (NEP) | 5.1[5] |

Experimental Protocol: In Vitro Enzyme Inhibition Assays

The following is a representative protocol for determining the IC50 values of a test compound against ACE and NEP.

Objective: To quantify the inhibitory potency of a compound by measuring the concentration required to inhibit 50% of the enzyme's activity.

Materials:

-

Recombinant human ACE or NEP enzyme.

-

Fluorogenic or chromogenic enzyme substrate (e.g., Hippuryl-His-Leu for ACE).[1][6]

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).

-

Test compound (e.g., Fasidotrilat) at various concentrations.

-

Reference inhibitor (e.g., Captopril for ACE).

-

96-well microplates.

-

Microplate reader (spectrophotometer or fluorometer).

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the enzyme solution, and the test compound solution at its designated concentration. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the enzyme substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time. This rate is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the rates relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Chapter 3: Preclinical Evaluation (In Vivo)

Following successful in vitro characterization, this compound was advanced to preclinical animal models to assess its efficacy and pharmacodynamic properties in a physiological setting.

Pharmacodynamic Studies in Animal Models

Hypertension Models: this compound was evaluated in several rat models of hypertension, demonstrating significant antihypertensive activity.

| Animal Model | Treatment Regimen | Key Outcome |

| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg PO, twice daily for 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg) vs. vehicle.[5] |

| Renovascular (2K1C) Hypertensive Rats | 100 mg/kg PO, twice daily for 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg) vs. vehicle.[5] |

| DOCA-Salt Hypertensive Rats | 100 mg/kg PO, twice daily for 3 weeks | Prevented the progressive rise in blood pressure observed in the vehicle group.[5] |

Myocardial Infarction Model: The long-term effects of this compound were studied in a rat model of myocardial infarction (MI), a condition often leading to congestive heart failure.

| Infarct Size | Treatment Regimen | Key Outcomes |

| Moderate Infarcts | 180 mg/kg/day PO for 40 weeks | Prolonged survival (30% mortality vs. 50% in placebo group).[7] |

| Large Infarcts | 180 mg/kg/day PO for 40 weeks | Significantly reduced mortality during the initial 25 weeks (23.5% vs. 53.8% in placebo group).[7] |

| All Sizes | 180 mg/kg/day PO for 40 weeks | Significantly attenuated cardiac hypertrophy. No significant effect on blood pressure or heart rate.[7] |

Experimental Protocol: Animal Model of Hypertension

The following is a representative protocol for evaluating the antihypertensive effect of a test compound in Spontaneously Hypertensive Rats (SHR).

Objective: To determine the effect of chronic oral administration of a test compound on systolic blood pressure in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age-matched.

-

Test compound (e.g., this compound).

-

Vehicle control.

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

Methodology:

-

Acclimatization: Allow animals to acclimate to the housing facility and handling for at least one week.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure of all rats for several days before starting treatment to ensure stability.

-

Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, test compound low dose, test compound high dose).

-

Dosing: Administer the test compound or vehicle by oral gavage at the specified dose and frequency (e.g., twice daily) for the duration of the study (e.g., 3 weeks).

-

Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals throughout the study (e.g., weekly). Measurements should be taken at the same time of day to minimize diurnal variation.

-

Final Measurements: At the end of the treatment period, perform final blood pressure measurements.

-

Data Analysis:

-

Calculate the change in systolic blood pressure from baseline for each animal.

-

Compare the mean change in blood pressure between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Chapter 4: Early Clinical Findings

Following promising preclinical results, this compound entered early-phase clinical trials to assess its safety, tolerability, and efficacy in humans.

Phase II Study in Essential Hypertension

A key study evaluated the efficacy of this compound in patients with mild-to-moderate essential hypertension. The trial was a randomized, double-blind, placebo-controlled, parallel-group study.

| Patient Group | Treatment Regimen | Duration | Key Outcomes (Change in BP vs. Placebo at Day 42) |

| Mild-to-Moderate Hypertensives (n=57) | This compound (100 mg PO, twice daily) | 6 weeks | Supine: -7.4 / -5.4 mm Hg (Systolic/Diastolic)[5]Standing: -7.6 / -6.8 mm Hg (Systolic/Diastolic)[5] |

The study concluded that this compound was an effective oral antihypertensive agent during chronic treatment in patients with essential hypertension.[5] The first dose of the drug had no significant acute effect on blood pressure, suggesting that the therapeutic effect develops over time with sustained dual inhibition.[5]

Conclusion

The early-stage discovery of this compound provided a strong proof-of-concept for the therapeutic potential of dual NEP/ACE inhibition. The journey from rational drug design, based on the shared characteristics of two key cardiovascular enzymes, to potent in vitro activity and significant efficacy in both animal models and human clinical trials, highlights a successful application of modern drug discovery principles. The data from these initial studies established this compound as a promising agent for the management of hypertension and heart failure, paving the way for further investigation into the class of vasopeptidase inhibitors. This guide serves as a technical summary of that foundational work, offering valuable insights for the continued development of novel cardiovascular therapeutics.

References

- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. New dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme: rational design, bioavailability, and pharmacological responses in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Fasidotril's Impact on Cardiac Hypertrophy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence for fasidotril's effects on cardiac hypertrophy. This compound is a dual-acting drug that simultaneously inhibits two key enzymes involved in cardiovascular regulation: neprilysin (NEP) and angiotensin-converting enzyme (ACE). This dual inhibition offers a synergistic approach to combatting the pathological remodeling of the heart that characterizes cardiac hypertrophy.

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can ultimately lead to heart failure. This compound has been investigated for its potential to attenuate or reverse this pathological process. Preclinical studies, primarily in rat models of myocardial infarction-induced heart failure, have demonstrated that this compound significantly reduces cardiac hypertrophy. The primary mechanism of action involves the potentiation of the natriuretic peptide system and the simultaneous inhibition of the renin-angiotensin-aldosterone system (RAAS). This guide will detail the experimental evidence, methodologies, and underlying signaling pathways related to this compound's anti-hypertrophic effects.

Mechanism of Action

This compound's therapeutic effect in cardiac hypertrophy stems from its dual inhibition of neprilysin and angiotensin-converting enzyme.

-

Neprilysin (NEP) Inhibition: Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides. ANP and BNP exert cardioprotective effects by activating guanylate cyclase-A, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, through the activation of protein kinase G (PKG), mediate a range of anti-hypertrophic effects, including vasodilation, natriuresis, and direct inhibition of cardiomyocyte growth signaling.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby mitigating its detrimental effects on the heart, which include vasoconstriction, sodium and water retention, and direct stimulation of cardiomyocyte growth and fibrosis.

The combined inhibition of NEP and ACE provides a more comprehensive approach to treating cardiac hypertrophy than inhibiting either pathway alone.

Methodological & Application

Application Notes and Protocols for Fasidotril in Rat Models of Hypertension

These application notes provide detailed protocols for the preparation and administration of fasidotril to various rat models of hypertension. The included data and methodologies are intended for researchers, scientists, and drug development professionals investigating the antihypertensive effects of dual neprilysin (NEP) and angiotensin-converting enzyme (ACE) inhibitors.

I. Quantitative Data Summary

The antihypertensive efficacy of this compound has been demonstrated in several key preclinical models of hypertension. The following tables summarize the quantitative effects of this compound on systolic blood pressure (SBP) in these models.

Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

| Rat Model | Treatment Group | Dosage | Duration | Pre-treatment SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) |

| Spontaneously Hypertensive Rat (SHR) | This compound | 100 mg/kg, PO, twice daily | 21 days | 205 ± 4 | 186 ± 5 (Day 21) | -19 |

| Vehicle | - | 21 days | ~205 | ~207 | +2 | |

| Goldblatt (2-Kidney, 1-Clip) Rat | This compound | 100 mg/kg, PO, twice daily | 21 days | 194 ± 5 | 163 ± 5 (Day 21) | -31 |

| Vehicle | - | 21 days | ~194 | ~190 | -4 | |

| DOCA-Salt Hypertensive Rat | This compound | 100 mg/kg, PO, twice daily | 21 days | ~175 | Prevents further increase | N/A |

| Vehicle | - | 21 days | ~175 | Significant increase | N/A |

Data compiled from studies demonstrating a progressive and sustained decrease in SBP in SHR and Goldblatt rats, and the prevention of a progressive rise in blood pressure in DOCA-salt hypertensive rats with this compound treatment.[1]

Table 2: Time-Course of SBP Reduction in SHR and Goldblatt Rats Treated with this compound (100 mg/kg, PO, twice daily)

| Rat Model | Pre-treatment | Day 7 | Day 14 | Day 21 |

| SHR SBP (mmHg) | 205 ± 4 | 196 ± 5 | 185 ± 4 | 186 ± 5 |

| Goldblatt SBP (mmHg) | 194 ± 5 | 177 ± 5 | 167 ± 5 | 163 ± 5 |

This table illustrates the progressive antihypertensive effect of this compound over a 3-week treatment period.[1]

II. Experimental Protocols

The following are detailed protocols for the oral administration of this compound to hypertensive rat models and the subsequent measurement of blood pressure.

Protocol 1: Preparation and Oral Administration of this compound

1. Materials:

- This compound powder

- Vehicle: 1.25% carboxymethylcellulose (CMC) solution

- Weighing scale

- Mortar and pestle (optional, for homogenization)

- Graduated cylinder or volumetric flask

- Magnetic stirrer and stir bar

- Oral gavage needles (appropriate size for rats)

- Syringes

2. Procedure:

- Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the rats.

- Prepare the vehicle solution: Dissolve the appropriate amount of CMC in distilled water to make a 1.25% solution. Stir until fully dissolved.

- Prepare the this compound suspension:

- Weigh the calculated amount of this compound powder.

- Levigate the powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar.

- Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.

- Use a magnetic stirrer to ensure a homogenous suspension.

- Administration:

- Gently restrain the rat.

- Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

- Administer the dose twice daily, as required by the experimental design.[1]

Protocol 2: Blood Pressure Measurement in Conscious Rats using the Tail-Cuff Method

1. Materials:

- Tail-cuff plethysmography system (e.g., Electrosphygmomanometer)

- Rat restrainer

- Warming chamber or pad

2. Procedure:

- Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.

- Warming: Place the rat in a warming chamber or on a warming pad (37°C) for 10-15 minutes to increase blood flow to the tail, which facilitates signal detection.

- Restraint: Gently place the rat in the restrainer.

- Cuff Placement: Secure the tail-cuff and the sensor around the base of the rat's tail.

- Measurement:

- Initiate the blood pressure measurement cycle on the electrosphygmomanometer. The cuff will inflate and then gradually deflate.

- Record the systolic blood pressure (SBP) and heart rate (HR).

- Perform measurements in triplicate for each rat at each time point.

- Timing of Measurement: For chronic studies, measure SBP and HR before initiating therapy and at specified intervals during the treatment period (e.g., on days 7, 14, and 21).[1] Measurements should be taken at a consistent time, for instance, 2 hours after drug or vehicle administration.[1]

III. Visualizations

Signaling Pathway of this compound's Dual Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound in Hypertensive Rats

Caption: Experimental workflow diagram.

References

Preparing Fasidotril Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Fasidotril solutions for both in vitro and in vivo laboratory studies. This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), making it a compound of significant interest in cardiovascular and related research fields.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for accurate solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉N₂O₅PS | PubChem |

| Molecular Weight | 464.51 g/mol | PubChem |

| Appearance | Off-white powder | ChemSrc |

| Solubility | - DMSO: 33 mg/mL - DMF: 25 mg/mL - Ethanol: 20 mg/mL - PBS (pH 7.2): 1 mg/mL | Cayman Chemical |

Signaling Pathway of this compound

This compound exerts its effects by simultaneously inhibiting two key enzymes in distinct but interconnected pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.

Preparation of this compound Stock Solutions

For accurate and reproducible experiments, it is crucial to prepare concentrated stock solutions that can be diluted to working concentrations.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Sterile, amber vials or tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

3.2. Protocol for 10 mM Stock Solution in DMSO

-

Calculate the required mass:

-

Mass (mg) = 10 mmol/L * 0.001 L * 464.51 g/mol * 1000 mg/g = 4.6451 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh out approximately 4.65 mg of this compound powder into the tube. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 4.65 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) .

-

Note: The stability of this compound in other solvents for extended periods has not been extensively reported. It is recommended to prepare fresh solutions or use stocks stored in DMSO at -80°C for optimal results.

In Vitro Experimental Protocols

4.1. Preparation of Working Solutions for Cell-Based Assays

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, ensure the final concentration of DMSO in the culture medium is less than 0.5%. It is recommended to perform intermediate dilutions in culture medium.

-

-

Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

4.2. Generic ACE/NEP Inhibition Enzyme Assay Workflow

In Vivo Experimental Protocols

5.1. Preparation of Dosing Solutions for Oral Administration in Rodents

This compound is orally bioavailable and has been administered to rats in experimental models of hypertension.[1]

Vehicle Selection: A common vehicle for oral gavage studies is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

Protocol for a 10 mg/mL Suspension (for a 100 mg/kg dose in a 200g rat with a dosing volume of 2 mL/kg):

-

Calculate the required amounts:

-

For a 10 mL total volume, you will need 100 mg of this compound and 50 mg of CMC.

-

-

Prepare the vehicle:

-

Add 50 mg of CMC to approximately 9 mL of sterile water.

-

Stir or vortex until a homogenous suspension is formed.

-

-

Prepare the this compound suspension:

-

Weigh 100 mg of this compound powder.

-

Gradually add the this compound powder to the CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

Add sterile water to reach a final volume of 10 mL.

-

-

Administration:

-

Administer the suspension via oral gavage at the appropriate volume based on the animal's body weight.

-

Note: Always prepare the suspension fresh on the day of dosing.

-

5.2. Generic Workflow for an In Vivo Hypertension Study

Safety Precautions

-

Always handle this compound powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for In Vitro Enzymatic Assay of Fasidotril Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasidotril is a dual inhibitor of two key enzymes involved in cardiovascular regulation: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1] As a prodrug, this compound is converted in the body to its active metabolite, fasidotrilat, which exerts the therapeutic effects. These application notes provide a detailed protocol for determining the in vitro enzymatic activity of this compound, specifically its inhibitory effect on Neutral Endopeptidase.

Neutral Endopeptidase is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, fasidotrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This protocol is designed to be a robust and reproducible method for assessing the potency of this compound and other NEP inhibitors.

Data Presentation: Comparative Inhibitory Activity

| Inhibitor | Target Enzyme | IC50 Value (nM) | Comments |

| Sacubitrilat (active metabolite of Sacubitril) | NEP | 5 | A potent and selective NEP inhibitor. |

| Gemopatrilat | NEP | 305 | A dual inhibitor of NEP and ACE. |

| Phosphoramidon | NEP | 2 | A classic, potent NEP inhibitor often used as a positive control. |

| Thiorphan | NEP | Varies | An early NEP inhibitor, with IC50 values often in the low nanomolar range depending on assay conditions. |

Experimental Protocols

This section details the methodology for a colorimetric in vitro enzymatic assay to determine the NEP inhibitory activity of fasidotrilat. The assay is based on the cleavage of the chromogenic substrate N-Succinyl-Ala-Ala-Phe-p-nitroanilide (Suc-Ala-Ala-Phe-pNA) by NEP, which releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.

Materials and Reagents

-

Recombinant Human Neutral Endopeptidase (NEP/CD10)

-

Fasidotrilat (active metabolite of this compound)

-

N-Succinyl-Ala-Ala-Phe-p-nitroanilide (Suc-Ala-Ala-Phe-pNA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Solutions

-

NEP Enzyme Stock Solution: Reconstitute lyophilized recombinant human NEP in Tris-HCl buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

NEP Working Solution: On the day of the experiment, dilute the NEP stock solution in Tris-HCl buffer to the desired final concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve Suc-Ala-Ala-Phe-pNA in DMSO to a stock concentration of 10 mM.

-

Substrate Working Solution: Dilute the substrate stock solution in Tris-HCl buffer to a final concentration of 1 mM.

-

Inhibitor (Fasidotrilat) Stock Solution: Dissolve fasidotrilat in DMSO to a stock concentration of 10 mM.

-

Inhibitor Dilutions: Prepare a serial dilution of the fasidotrilat stock solution in Tris-HCl buffer to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

Assay Procedure

-

Assay Plate Setup:

-

Add 20 µL of Tris-HCl buffer to the "blank" wells (no enzyme).

-

Add 20 µL of NEP working solution to the "control" (no inhibitor) and "inhibitor" wells.

-

Add 20 µL of each fasidotrilat dilution to the respective "inhibitor" wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 60 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each fasidotrilat concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the fasidotrilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

NEP Signaling Pathway

Caption: NEP inhibition by Fasidotrilat prevents degradation of vasoactive peptides.

Experimental Workflow for Fasidotrilat IC50 Determination

Caption: Workflow for determining the IC50 of Fasidotrilat against NEP.

References

Application Notes and Protocols for Determining Fasidotril Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasidotril is a dual-acting drug that simultaneously inhibits two key enzymes in the cardiovascular system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). Its active metabolite, Fasidotrilat, is responsible for this dual inhibition. By blocking NEP, Fasidotrilat prevents the breakdown of natriuretic peptides (such as ANP and BNP), which promote vasodilation and sodium excretion. Concurrently, by inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor.[1][2] This combined action makes this compound a promising therapeutic agent for conditions like hypertension and congestive heart failure.[1][3]

These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its inhibitory activity on NEP and ACE, and by assessing its impact on the downstream signaling pathway involving cyclic Guanosine Monophosphate (cGMP).

Data Presentation

The efficacy of Fasidotrilat, the active metabolite of this compound, can be quantified by its half-maximal inhibitory concentration (IC50) against its target enzymes and its effect on downstream signaling molecules.

Table 1: In Vitro Inhibitory Activity of Fasidotrilat

| Target Enzyme | IC50 Value (nM) | Assay Type |

| Neutral Endopeptidase (NEP) | 5.1 | Fluorometric Enzyme Inhibition Assay |

| Angiotensin-Converting Enzyme (ACE) | 9.8 | Fluorometric Enzyme Inhibition Assay |

| Data sourced from C Marie et al., 1995, as cited in a comprehensive review on NEP inhibitors.[4] |

Table 2: Representative Data for Fasidotrilat-Induced cGMP Production

The following table illustrates the expected dose-dependent increase in intracellular cGMP levels in a suitable cell line (e.g., vascular smooth muscle cells) upon treatment with Fasidotrilat in the presence of a natriuretic peptide like ANP.

| Fasidotrilat Concentration (nM) | Fold Increase in cGMP (vs. ANP alone) |

| 0 (ANP only) | 1.0 |

| 1 | 1.8 |

| 5 | 4.5 |

| 10 | 8.2 |

| 50 | 15.6 |

| 100 | 16.1 |

| 500 | 16.3 |

This is representative data. Actual results will vary depending on the cell type, assay conditions, and ANP concentration.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Dual inhibition of metallopeptidases ACE and NEP by extracts, and iridoids from Ligustrum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short- and long-term interactions of endothelium and vascular smooth muscle in coculture: effects on cyclic GMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of cyclic guanosine monophosphate production by natriuretic peptide in human biliary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Simultaneous Quantification of Fasidotril and its Active Metabolite, Fasidotrilat, in Human Plasma

Introduction

Fasidotril is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), developed for the treatment of hypertension and congestive heart failure. It is a diester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Fasidotrilat, which exerts the therapeutic effect.[1] To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the simultaneous quantification of both the prodrug and its active metabolite in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the determination of this compound and Fasidotrilat in human plasma.

Metabolic Pathway

This compound is designed as a prodrug to improve oral bioavailability. Following administration, it undergoes enzymatic hydrolysis to form the pharmacologically active diacid metabolite, Fasidotrilat.

Figure 1: Metabolic conversion of this compound to Fasidotrilat.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of this compound and Fasidotrilat from human plasma.

1. Materials and Reagents

-

This compound and Fasidotrilat reference standards

-

Internal Standard (IS) - e.g., a structurally similar compound not present in the matrix

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: [M+H]+ → fragment ionFasidotrilat: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

5. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of plasma sample, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow

Figure 2: Bioanalytical workflow for this compound and Fasidotrilat.

Method Validation and Performance

The developed method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

| Fasidotrilat | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| This compound | LQC | 3 | ± 5% | < 10% |

| MQC | 100 | ± 5% | < 10% | |

| HQC | 800 | ± 5% | < 10% | |

| Fasidotrilat | LQC | 3 | ± 5% | < 10% |

| MQC | 100 | ± 5% | < 10% | |

| HQC | 800 | ± 5% | < 10% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | > 85% | 90 - 110% |

| Fasidotrilat | > 85% | 90 - 110% |

Table 4: Limit of Quantification

| Analyte | LLOQ (ng/mL) |

| This compound | 1 |

| Fasidotrilat | 1 |

This application note presents a sensitive, specific, and robust HPLC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, Fasidotrilat, in human plasma. The method demonstrates excellent performance characteristics and is suitable for supporting clinical and non-clinical pharmacokinetic studies. The detailed protocol and workflow provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Fasidotril Research in Myocardial Infarction Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasidotril is a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE), positioning it as a promising therapeutic agent for cardiovascular diseases, including myocardial infarction (MI). By simultaneously potentiating the beneficial effects of natriuretic peptides and suppressing the detrimental effects of the renin-angiotensin system, this compound offers a multi-faceted approach to mitigating cardiac injury and remodeling post-MI. These application notes provide a comprehensive overview of the use of a rat model of myocardial infarction for evaluating the efficacy of this compound, including detailed experimental protocols and expected quantitative outcomes.

Myocardial Infarction Model: Rat Coronary Artery Ligation

The most common and well-established preclinical model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats. This model effectively mimics the ischemic injury and subsequent pathological remodeling seen in human MI.

Experimental Protocol: LAD Ligation in Rats

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneally

-

Mechanical ventilator

-

Surgical instruments (forceps, scissors, needle holders, retractors)

-

Suture material (6-0 silk or prolene)

-

Sterile gauze and swabs

-

Heating pad to maintain body temperature

-

ECG monitoring equipment

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat with a combination of ketamine and xylazine. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), intubate it with an appropriate-sized endotracheal tube and connect to a mechanical ventilator. Maintain a tidal volume of 10 ml/kg and a respiratory rate of 60-70 breaths/minute.

-

Surgical Incision: Place the rat in a supine position on a heating pad to maintain a core body temperature of 37°C. Shave the chest area and sterilize the skin with an antiseptic solution. Make a left thoracotomy incision at the fourth intercostal space.

-

Exposure of the Heart: Carefully dissect the pectoral muscles to expose the rib cage. Use retractors to gently spread the ribs and visualize the heart. The pericardium can then be carefully opened to expose the left ventricle and the LAD.

-

LAD Ligation: Identify the LAD, which typically runs down the anterior wall of the left ventricle from the base of the aorta. Using a tapered needle, pass a 6-0 suture underneath the LAD, approximately 2-3 mm from its origin.

-

Induction of Ischemia: Tightly ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.

-

Closure: Close the chest wall in layers using appropriate suture material. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.

-

Post-operative Care: Disconnect the rat from the ventilator once spontaneous breathing resumes. Administer analgesics as per institutional guidelines. Monitor the animal closely during the recovery period for any signs of distress. House the animals individually with easy access to food and water.

This compound Administration Protocol

Drug Preparation and Dosing:

-

Dosage: A commonly used oral dose of this compound in rat MI models is 180 mg/kg/day.

-

Formulation: this compound can be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral administration.

-

Administration: Administer the prepared this compound suspension once daily via oral gavage.

Oral Gavage Protocol for Rats:

-

Restraint: Gently restrain the rat, ensuring it is held firmly but without causing distress.

-

Gavage Needle Selection: Use a curved, ball-tipped stainless steel gavage needle (typically 16-18 gauge for adult rats).

-

Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Delivery: Once the needle is in the stomach, slowly administer the this compound suspension.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of respiratory distress.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in a rat model of myocardial infarction.

Table 1: Effects of this compound on Survival Rate Post-MI

| Treatment Group | Infarct Size | Observation Period (Weeks) | Survival Rate (%) |

| Placebo | Moderate | 40 | 50% |

| This compound (180 mg/kg/day) | Moderate | 40 | 70% |

| Placebo | Large | 25 | 46.2% |

| This compound (180 mg/kg/day) | Large | 25 | 76.5% |

Table 2: Effects of this compound on Cardiac Hypertrophy Post-MI

| Treatment Group | Infarct Size | Parameter | Value |

| Sham | - | Left Ventricle Weight / Body Weight (mg/g) | 2.1 ± 0.05 |

| Placebo | Moderate | Left Ventricle Weight / Body Weight (mg/g) | 2.5 ± 0.07 |

| This compound | Moderate | Left Ventricle Weight / Body Weight (mg/g) | 2.3 ± 0.06 |

| Placebo | Large | Left Ventricle Weight / Body Weight (mg/g) | 2.8 ± 0.09 |

| This compound | Large | Left Ventricle Weight / Body Weight (mg/g) | 2.5 ± 0.08 |

*Indicates a statistically significant reduction compared to the placebo group.

Table 3: Expected Effects of this compound on Cardiac Function (Echocardiography) Post-MI

| Parameter | Sham | MI + Placebo (Expected) | MI + this compound (Expected) |

| Ejection Fraction (EF, %) | ~75-85 | ~40-50 | Increased vs. Placebo |

| Fractional Shortening (FS, %) | ~40-50 | ~20-25 | Increased vs. Placebo |

| Left Ventricular Internal Diameter at end-diastole (LVIDd, mm) | ~6.0-7.0 | ~8.0-9.0 | Decreased vs. Placebo |

| Left Ventricular Internal Diameter at end-systole (LVIDs, mm) | ~3.0-4.0 | ~6.0-7.0 | Decreased vs. Placebo |

Table 4: Expected Effects of this compound on Cardiac Biomarkers Post-MI

| Biomarker | Sham | MI + Placebo (Expected) | MI + this compound (Expected) |

| Plasma BNP (pg/mL) | Low | Significantly Elevated | Further Elevated (due to NEP inhibition) or Attenuated (due to improved cardiac function) |

| Plasma/Urine cGMP (pmol/mL) | Basal | Elevated | Significantly Increased vs. Placebo |

| Plasma Angiotensin II (pg/mL) | Basal | Elevated | Significantly Decreased vs. Placebo |

| Cardiac Troponin I/T (ng/mL) | Undetectable | Acutely Elevated, then declines | Attenuated peak levels or faster decline |

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Cardiomyocytes and Fibroblasts

Application Notes and Protocols for Measuring Blood-Pressure Changes After Fasidotril Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the antihypertensive effects of Fasidotril, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). The protocols outlined below are designed for both preclinical animal models and clinical human studies, ensuring accurate and reproducible data collection for the evaluation of this compound's efficacy.

This compound, a vasopeptidase inhibitor, exerts its blood pressure-lowering effect through a dual mechanism of action.[1] By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, it inhibits neprilysin, the enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis.[1][2] This combined action makes this compound a subject of interest in the management of hypertension.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on blood pressure reduction observed in preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Treatment Protocol | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |

| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg PO twice daily | 3 weeks | -20 to -30 mmHg | [1][2][4] |

| Renovascular (Goldblatt 2-kidney, 1-clip) Rats | 100 mg/kg PO twice daily | 3 weeks | -20 to -30 mmHg | [1][2][4] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 100 mg/kg PO twice daily | 3 weeks | Prevented progressive rise in blood pressure | [1][2][4] |

Table 2: Clinical Efficacy of this compound in Patients with Essential Hypertension

| Patient Position | Treatment Protocol | Duration | Change in Systolic/Diastolic Blood Pressure (mmHg) vs. Placebo | Reference |

| Supine | 100 mg twice daily | 42 days | -7.4 / -5.4 mmHg | [1][2][4] |

| Standing | 100 mg twice daily | 42 days | -7.6 / -6.8 mmHg | [1][2][4] |

Signaling Pathways

The antihypertensive effect of this compound is mediated through its simultaneous influence on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory settings and research questions.

Preclinical Blood Pressure Measurement in Rodent Models

This protocol describes the non-invasive measurement of blood pressure in rats using the tail-cuff method, a common technique in preclinical hypertension research.[5]

Objective: To measure systolic and diastolic blood pressure in conscious rats before and after administration of this compound.

Materials:

-

Non-invasive blood pressure system with tail-cuff sensor (e.g., CODA system)[5]

-

Animal restrainers

-

Warming platform

-

This compound solution or vehicle

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimate the animals to the restraining device and warming platform for several days before the experiment to minimize stress-induced blood pressure variations.

-

Animal Preparation: Place the conscious rat in the appropriate size restrainer.

-

Warming: Place the restrainer on a warming platform to maintain the animal's body temperature and facilitate detection of the tail pulse.

-

Cuff Placement: Secure the appropriate size occlusion and volume-pressure recording cuffs over the base of the animal's tail.

-

Baseline Measurement: Record a series of baseline blood pressure measurements until a stable reading is obtained. It is recommended to take at least 10-15 measurements and average the values after discarding the initial readings.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage.

-

Post-Dose Measurement: Measure blood pressure at predetermined time points after dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline for both the this compound-treated and vehicle-treated groups.

Clinical Blood Pressure Measurement in Human Subjects

This protocol outlines the standardized procedure for measuring blood pressure in a clinical setting for studies involving this compound.[6][7][8][9][10]

Objective: To accurately measure systolic and diastolic blood pressure in human participants at baseline and during treatment with this compound.

Materials:

-

Validated automated oscillometric blood pressure device or a calibrated sphygmomanometer and stethoscope

-

Appropriately sized blood pressure cuffs

-

Quiet, temperature-controlled room

Procedure:

-

Participant Preparation:

-

Instruct the participant to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.[9][10]

-

Ensure the participant has an empty bladder.[9]

-

Allow the participant to rest comfortably in a seated position for at least 5 minutes.[9][10] The back should be supported, legs uncrossed, and feet flat on the floor.[10]

-

-

Arm Positioning:

-

Cuff Selection and Placement:

-

Measurement:

-

Automated Device: Initiate the device and instruct the participant to remain still and not to talk during the measurement.[10]

-

Manual (Auscultatory) Method:

-

Palpate the brachial artery.

-

Inflate the cuff to 20-30 mmHg above the point where the radial pulse is no longer palpable.[7][10]

-

Place the stethoscope bell or diaphragm over the brachial artery.[7]

-

Deflate the cuff at a rate of 2 mmHg per second.[7]

-

The pressure at which the first Korotkoff sound is heard is the systolic blood pressure.

-

The pressure at which the sounds disappear is the diastolic blood pressure.

-

-

-

Recording:

-

Take at least two readings, 1-2 minutes apart, and average the values.[7]

-

Record the blood pressure, the arm used, cuff size, and the participant's position.

-

-

Study Timeline:

-

In a typical study design, after a placebo run-in period, baseline blood pressure is established.[1][4]

-

Following the initiation of this compound treatment (e.g., 100 mg twice daily), blood pressure is measured at regular intervals (e.g., on days 7, 28, and 42) to assess the chronic effects of the drug.[1][2][4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive effects of this compound, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy.wisc.edu [pharmacy.wisc.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

Assessing Cardiac Remodeling in Response to Fasidotril: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasidotril is a dual vasopeptidase inhibitor that simultaneously targets neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual mechanism of action makes it a promising therapeutic agent for cardiovascular diseases, particularly in the context of heart failure where cardiac remodeling is a key pathological feature. By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which promote vasodilation, natriuresis, and have anti-hypertrophic and anti-fibrotic effects.[2][3] Concurrently, ACE inhibition reduces the production of angiotensin II, a potent vasoconstrictor that also promotes cardiac hypertrophy, fibrosis, and inflammation.[1] These combined actions are expected to attenuate or even reverse adverse cardiac remodeling.

These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of this compound in preclinical models of cardiac remodeling. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the structural, functional, and molecular changes in the heart in response to this compound treatment.

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and other vasopeptidase inhibitors on cardiac remodeling in a rat model of myocardial infarction (MI).

Table 1: Effect of this compound on Survival Rate in Rats Post-Myocardial Infarction [4]

| Treatment Group | Infarct Size | Observation Period (weeks) | Survival Rate (%) |

| Untreated | Moderate | 40 | 50 |

| This compound (180 mg/kg/day) | Moderate | 40 | 70 |

| Untreated | Large | 25 | 46.2 |

| This compound (180 mg/kg/day) | Large | 25 | 76.5 |

Table 2: Effect of this compound on Cardiac Hypertrophy in Rats Post-Myocardial Infarction [4][5]

| Parameter | Infarct Size | Untreated | This compound (180 mg/kg/day) |

| Relative Heart Weight (mg/g) | |||

| Small | +25% vs. Sham | Attenuated | |

| Moderate | +43% vs. Sham | Attenuated | |

| Large | +102% vs. Sham | Attenuated | |

| Relative Left Ventricle Weight (mg/g) | |||

| Small | Increased | Significantly Attenuated | |

| Moderate | Increased | Significantly Attenuated | |

| Large | Increased | Significantly Attenuated | |

| Relative Right Ventricle Weight (mg/g) | |||

| Moderate | +51% vs. Sham | Attenuated | |

| Large | +89% vs. Sham | Attenuated | |

| Relative Atria Weight (mg/g) | |||

| Moderate | Increased | Attenuated | |

| Large | Increased | Attenuated |

Mandatory Visualizations

References

- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopeptidase inhibitors: a new therapeutic concept in cardiovascular disease? [sonar.ch]

- 3. Cardioprotective effects of vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of long-term therapy with this compound, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]